molecular formula C15H14N2O B14704365 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one CAS No. 23722-46-5

2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one

Cat. No.: B14704365
CAS No.: 23722-46-5
M. Wt: 238.28 g/mol
InChI Key: ITSGVAWAFQUUEN-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is a chemical compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal cellular processes, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinylidene-2-(4-chlorophenyl)-1-phenylethan-1-one
  • 2-Hydrazinylidene-2-(4-nitrophenyl)-1-phenylethan-1-one
  • 2-Hydrazinylidene-2-(4-methoxyphenyl)-1-phenylethan-1-one

Uniqueness

2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

23722-46-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-hydrazinylidene-2-(4-methylphenyl)-1-phenylethanone

InChI

InChI=1S/C15H14N2O/c1-11-7-9-12(10-8-11)14(17-16)15(18)13-5-3-2-4-6-13/h2-10H,16H2,1H3

InChI Key

ITSGVAWAFQUUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2

Origin of Product

United States

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